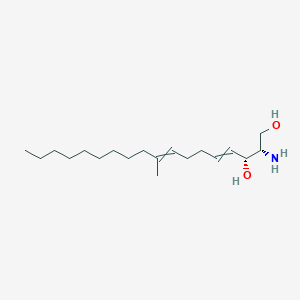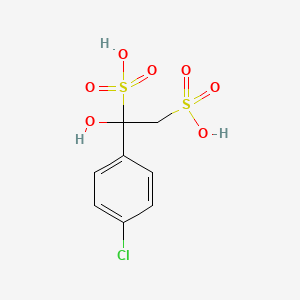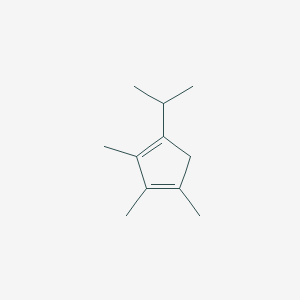
(2S,3R)-2-Amino-9-methyloctadeca-4,8-diene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-2-Amino-9-methyloctadeca-4,8-diene-1,3-diol is a complex organic compound characterized by its unique stereochemistry and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Amino-9-methyloctadeca-4,8-diene-1,3-diol typically involves multiple steps to ensure the correct stereochemistry and functional group placement. One common approach is the enantioselective synthesis, which may involve the use of chiral catalysts and specific reaction conditions to achieve the desired stereoisomer . The process often includes steps such as alkylation, reduction, and protection/deprotection of functional groups.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
(2S,3R)-2-Amino-9-methyloctadeca-4,8-diene-1,3-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert double bonds or other functional groups to simpler forms.
Substitution: Functional groups can be replaced with others under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated compounds.
科学研究应用
(2S,3R)-2-Amino-9-methyloctadeca-4,8-diene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential, including its use in drug development.
Industry: Utilized in the production of various chemical products and materials
作用机制
The mechanism by which (2S,3R)-2-Amino-9-methyloctadeca-4,8-diene-1,3-diol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity and signal transduction . The compound’s unique structure allows it to bind selectively to certain targets, leading to its observed effects.
相似化合物的比较
Similar Compounds
- (2S,3R)-3-Methylglutamate
- (2S,3R)-3-Amino-2-hydroxybutanoic acid
- (2S,3R)-8-(Dimethylamino)-2-[(dimethylamino)methyl]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-3,4-dihydro-2H-1,5-benzoxazocin-6-one
Uniqueness
What sets (2S,3R)-2-Amino-9-methyloctadeca-4,8-diene-1,3-diol apart from similar compounds is its specific stereochemistry and the presence of multiple functional groups, which confer unique chemical and biological properties. These features make it a valuable compound for various applications and research endeavors.
属性
CAS 编号 |
160226-28-8 |
|---|---|
分子式 |
C19H37NO2 |
分子量 |
311.5 g/mol |
IUPAC 名称 |
(2S,3R)-2-amino-9-methyloctadeca-4,8-diene-1,3-diol |
InChI |
InChI=1S/C19H37NO2/c1-3-4-5-6-7-8-10-13-17(2)14-11-9-12-15-19(22)18(20)16-21/h12,14-15,18-19,21-22H,3-11,13,16,20H2,1-2H3/t18-,19+/m0/s1 |
InChI 键 |
QCUHPIBMMDIRKL-RBUKOAKNSA-N |
手性 SMILES |
CCCCCCCCCC(=CCCC=C[C@H]([C@H](CO)N)O)C |
规范 SMILES |
CCCCCCCCCC(=CCCC=CC(C(CO)N)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]-](/img/structure/B12549283.png)




![2,6-Bis[[2-(methylamino)phenyl]diazenyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12549321.png)
![4,4'-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid)](/img/structure/B12549323.png)
![Benzamide, N-(benzoyloxy)-N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12549331.png)

![1,4-Bis[difluoro(iodo)methyl]benzene](/img/structure/B12549340.png)
methoxysilane](/img/structure/B12549350.png)

